2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(benzyloxy)phenyl]acetamide
Description
This compound features a 1,2,4-triazole core substituted with an amino group at position 4 and a phenyl group at position 3. The sulfanyl (-S-) linker connects the triazole moiety to an acetamide group, which is further substituted with a 4-(benzyloxy)phenyl ring. Its molecular formula is C23H20N5O2S, with a molecular weight of 442.51 g/mol. Structural analogs of this compound are primarily explored for pharmacological applications, including insect olfactory receptor modulation (Orco agonists) and anti-inflammatory or anti-exudative activity .
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c24-28-22(18-9-5-2-6-10-18)26-27-23(28)31-16-21(29)25-19-11-13-20(14-12-19)30-15-17-7-3-1-4-8-17/h1-14H,15-16,24H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJJKDLFPDHRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(benzyloxy)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with N-[4-(benzyloxy)phenyl]acetamide under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(benzyloxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(benzyloxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(benzyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Key Observations :
Triazole Core Modifications: Amino vs. Aromatic vs. Heterocyclic Substitutions: Replacing phenyl with pyridinyl (VUAA-1) or thienyl () increases polarity, improving solubility but reducing membrane permeability .
Acetamide Tail Variations: Benzyloxy vs. Phenoxy: The benzyloxy group in the target compound increases lipophilicity (logP ≈ 4.2) compared to phenoxy derivatives (logP ≈ 3.5), favoring blood-brain barrier penetration . Isopropyl vs. Benzyloxy: OLC-12’s 4-isopropylphenyl group enhances steric bulk, reducing off-target interactions but limiting metabolic stability .
Biological Activity :
- Orco Agonism : VUAA-1 and OLC-12 show stronger Orco activation (EC₅₀ < 1 µM) than the target compound, likely due to their pyridinyl groups’ π-π stacking with receptor residues .
- Anti-Exudative Activity : Furan-2-yl analogs () exhibit superior anti-exudative effects (50% inhibition at 10 mg/kg) compared to phenyl derivatives, attributed to furan’s electron-rich structure enhancing COX-2 binding .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Calculated Properties of Selected Analogs
- Metabolic Stability: Compounds with 4-ethyl or 4-allyl groups (e.g., ) show faster hepatic clearance due to CYP450-mediated oxidation, whereas the target compound’s amino group may reduce susceptibility to oxidation .
- Toxicity : Chlorophenyl derivatives () exhibit higher cytotoxicity (CC₅₀ = 25 µM) compared to benzyloxy analogs (CC₅₀ > 50 µM), likely due to reactive metabolite formation .
Research Implications
The target compound’s 4-amino-5-phenyl-triazole scaffold offers a balance between hydrophobicity and hydrogen-bonding capacity, making it suitable for central nervous system targets. However, pyridinyl or thienyl substitutions (as in VUAA-1 or ) may improve potency in peripheral applications. Future studies should explore hybridizing the amino group with heterocyclic moieties to optimize receptor affinity and pharmacokinetics .
Q & A
Q. 1.1. What are the optimal synthetic pathways for 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(benzyloxy)phenyl]acetamide?
Methodological Answer: The synthesis involves multi-step organic reactions. A typical approach includes:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux with acetic acid .
- Step 2: Sulfanyl-acetamide coupling using reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to link the triazole moiety to the benzyloxy-phenyl group .
- Key Conditions: Temperature (60–80°C), solvent (DMF or THF), and pH control (neutral to mildly acidic) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for >95% purity .
Q. 1.2. How can spectroscopic techniques validate the compound’s structural integrity?
Methodological Answer:
- NMR: Use - and -NMR to confirm the presence of the benzyloxy group (δ 4.9–5.1 ppm for OCHPh), triazole protons (δ 8.2–8.5 ppm), and acetamide carbonyl (δ 168–170 ppm) .
- IR: Peaks at 1650–1680 cm (C=O stretch) and 3300–3400 cm (N-H stretch) confirm functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion [M+H] and fragmentation patterns .
Q. 1.3. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme Inhibition: Kinetic assays (e.g., UV-Vis spectroscopy) to evaluate inhibition of acetylcholinesterase or cyclooxygenase-2 (COX-2), with IC calculations .
Advanced Research Questions
Q. 2.1. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?
Methodological Answer:
- Crystal Growth: Slow evaporation of a saturated DMSO/water solution yields single crystals suitable for diffraction .
- Refinement: Use SHELXL (via SHELX suite) for structure refinement. Key parameters include R-factor (<5%), bond length accuracy (±0.02 Å), and torsion angle analysis for triazole-phenyl dihedral angles .
- Applications: Confirms sulfanyl-acetamide linkage geometry and steric effects of the benzyloxy group on target binding .
Q. 2.2. What strategies address contradictions in bioactivity data across similar triazole derivatives?
Methodological Answer:
- Data Normalization: Account for variations in assay conditions (e.g., serum concentration, pH) by standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) .
- SAR Analysis: Compare substituent effects (e.g., benzyloxy vs. ethoxyphenyl) using statistical tools (e.g., PCA or CoMFA) to identify key pharmacophores .
- Reproducibility Checks: Validate results across ≥3 independent labs, focusing on compounds with EC ≤10 μM .
Q. 2.3. How can computational modeling predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction: Use Schrödinger’s QikProp or SwissADME to calculate logP (optimal range: 2–4), CYP450 inhibition (e.g., CYP3A4), and hERG channel binding .
- Metabolic Pathways: Simulate Phase I/II metabolism (e.g., oxidation of the triazole ring or O-debenzylation) using GLORY or MetaSite .
- Toxicity Profiling: Apply ProTox-II to predict hepatotoxicity (alert: benzyloxy group) and mutagenicity (Ames test correlation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
